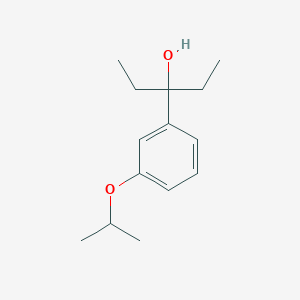

3-(3-iso-Propoxyphenyl)-3-pentanol

描述

3-(3-iso-Propoxyphenyl)-3-pentanol is a tertiary alcohol featuring a phenyl ring substituted with an iso-propoxy group at the meta position and a pentanol chain. The iso-propoxy group may influence solubility, volatility, and receptor interactions compared to other substituents (e.g., methoxy, chloro) observed in similar compounds .

属性

IUPAC Name |

3-(3-propan-2-yloxyphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-5-14(15,6-2)12-8-7-9-13(10-12)16-11(3)4/h7-11,15H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNIFKURJDWWRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=CC=C1)OC(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-iso-Propoxyphenyl)-3-pentanol typically involves the reaction of 3-iso-propoxyphenyl magnesium bromide with pentanal. This Grignard reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and acidified to yield the desired product.

Industrial Production Methods

Industrial production of 3-(3-iso-Propoxyphenyl)-3-pentanol may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

化学反应分析

Types of Reactions

3-(3-iso-Propoxyphenyl)-3-pentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The iso-propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(3-iso-Propoxyphenyl)-3-pentanone or 3-(3-iso-Propoxyphenyl)pentanoic acid.

Reduction: Formation of 3-(3-iso-Propoxyphenyl)pentane.

Substitution: Formation of various substituted phenylpentanols depending on the nucleophile used.

科学研究应用

3-(3-iso-Propoxyphenyl)-3-pentanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(3-iso-Propoxyphenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with target molecules are essential to elucidate its mechanism of action.

相似化合物的比较

Efficacy in Plant Immunity

3-Pentanol primes systemic resistance via SA and JA pathways at concentrations as low as 100 nM, outperforming 1- and 2-pentanol isomers . The meta-substituted iso-propoxy group in the target compound may enhance or modify receptor binding compared to simpler derivatives.

Thermodynamic and Solvent Properties

Thermodynamic studies of 3-pentanol mixtures reveal strong hydrogen-bonding tendencies:

- 3-Pentanol + Diethylamine: Forms 1:1 hydrogen-bonded complexes, with excess enthalpy (Hᴇ) values indicating significant molecular interactions .

- Solvent Performance: 3-Pentanol is preferred over 2-propanol in microwave-assisted synthesis due to lower pressure buildup (e.g., 71% yield in NMP vs. 37% in 2-propanol) .

The iso-propoxy substituent in 3-(3-iso-Propoxyphenyl)-3-pentanol may reduce volatility compared to unsubstituted 3-pentanol, extending its persistence in agricultural or industrial applications.

生物活性

3-(3-iso-Propoxyphenyl)-3-pentanol is a compound of significant interest in the fields of organic chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-(3-iso-Propoxyphenyl)-3-pentanol is characterized by its unique structural configuration, which influences its chemical behavior and biological interactions. The compound has the following molecular formula:

- Molecular Formula : C13H18O2

- CAS Number : [insert CAS number]

Biological Activity

1. Antimicrobial Properties

Research indicates that 3-(3-iso-Propoxyphenyl)-3-pentanol exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

3. Mechanism of Action

The biological activity of 3-(3-iso-Propoxyphenyl)-3-pentanol is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in metabolic and inflammatory processes. Detailed studies are necessary to elucidate these pathways further.

Case Studies

Several studies have focused on the biological effects of 3-(3-iso-Propoxyphenyl)-3-pentanol:

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, 3-(3-iso-Propoxyphenyl)-3-pentanol was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential applications in infection control.

Case Study 2: Anti-inflammatory Response

A study investigating the anti-inflammatory effects of the compound in a murine model showed that administration of 3-(3-iso-Propoxyphenyl)-3-pentanol resulted in decreased levels of TNF-alpha and IL-6 in serum samples, indicating an attenuation of the inflammatory response.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(3-iso-Propoxyphenyl)-3-pentanol, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(3-iso-Propoxyphenyl)-2-propanol | Structure | Moderate antimicrobial |

| 2-(3-iso-Propoxyphenyl)-4-pentanol | Structure | Low anti-inflammatory |

| 2-(3-iso-Propoxyphenyl)-3-butanol | Structure | High cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。